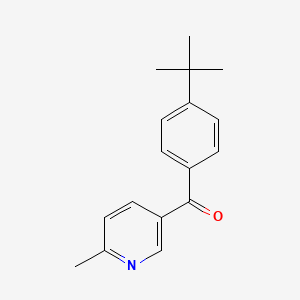

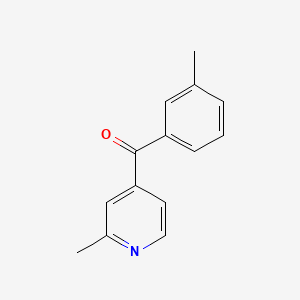

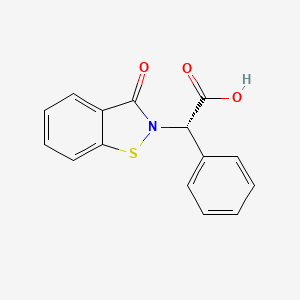

(2S)-(3-oxo-1,2-benzisothiazol-2(3H)-yl)(phenyl)acetic acid

Übersicht

Beschreibung

Phenylacetic acid is an organic compound containing a phenyl functional group and a carboxylic acid functional group . It is a white solid with a disagreeable odor .

Synthesis Analysis

Phenylacetic acid can be prepared by the hydrolysis of benzyl cyanide . A research paper discusses the synthesis and diagnosis of Benzimidazole rings which have been prepared using two different methods. The first method is with aldehydes such as 4-Chlorobenzaldehyde, 4-N, N-Dimethylbenzaldehyde, and Formaldehyde. The second is with carboxylic acids such as salicylic acid, acetic acid, and butanoic acid .Molecular Structure Analysis

The molecular structure of phenylacetic acid can be represented as C8H8O2 . It is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

Phenylacetic acid undergoes ketonic decarboxylation to form ketones . It can be condensed with itself to form dibenzyl ketone, or with a large excess of another carboxylic acid (in the form of an acid anhydride), such as with acetic anhydride to form phenylacetone .Wissenschaftliche Forschungsanwendungen

Synthesis and Labelling

- The compound has been utilized in the synthesis of labelled N-(4-hydroxy-[14C(U)]phenyl)-2-[2,3-dihydro-3-oxo-1,2-benziso-thiazol-2-yl-1,1-dioxide]acetamide. This process involves the amidation of 2-[1,1-dioxide-3-oxo-1,2-benzisothiazole-2(3H)-yl] acetyl chloride with carbon-14-labelled 4-amino-[14C(U)]phenol, yielding products used in various research applications (Xu & Trudell, 2005).

Antibacterial Activity

- Research on similar compounds, like 1,4-Benzoxazine analogues, has shown promising antibacterial activity against various bacterial strains, suggesting potential use in developing new antibacterial agents (Kadian, Maste, & Bhat, 2012).

Aldose Reductase Inhibition

- Studies on acetic acid aldose reductase inhibitors, which include oxadiazol-5-yl-acetic acids and oxazol-4-yl-acetic acids, have demonstrated significant potential in preventing cataract development in animal models. This implies potential applications in ophthalmic research and treatment (La Motta et al., 2008).

Phytotoxic Activities

- Derivatives of this compound, like N-substituted phenyl isothiazolone, have been studied for their phytotoxic activities. They exhibit significant inhibition of certain enzymes and destructive effects on cell membranes in microalgae, indicating their use in herbicide research (Miyamoto, Ikeda, & Wakabayashi, 2003).

Medicinal Chemistry

- In medicinal chemistry, derivatives of 1,2-benzisothiazolin-3-one, a related compound, have been studied for various biological effects. The study of their distribution coefficient in n-octanol/buffer systems can inform the development of pharmacologically active compounds (Silva et al., 2003).

Wirkmechanismus

Target of Action

The primary targets of this compound are currently unknown. The compound is a derivative of phenylacetic acid , which is used as an adjunct to treat acute hyperammonemia and associated encephalopathy in patients with deficiencies in enzymes of the urea cycle . .

Mode of Action

Phenylacetic acid, a related compound, undergoes ketonic decarboxylation to form ketones . It can be condensed with itself to form dibenzyl ketone, or with a large excess of another carboxylic acid (in the form of an acid anhydride), such as with acetic anhydride to form phenylacetone .

Biochemical Pathways

Phenylacetic acid, a related compound, is involved in the urea cycle . It is used as an adjunct to treat acute hyperammonemia and associated encephalopathy in patients with deficiencies in enzymes of the urea cycle .

Pharmacokinetics

Phenylacetic acid, a related compound, is metabolized by phenylacetate esterases found in the human liver cytosol . Human plasma esterase also hydrolyzes phenylacetate .

Result of Action

Phenylacetic acid, a related compound, is used as an adjunct to treat acute hyperammonemia and associated encephalopathy in patients with deficiencies in enzymes of the urea cycle .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

(2S)-(3-oxo-1,2-benzisothiazol-2(3H)-yl)(phenyl)acetic acid plays a crucial role in biochemical reactions, particularly in the catabolism of phenylalanine. It interacts with various enzymes, including phenylacetate esterases found in the human liver cytosol and plasma, which hydrolyze phenylacetate . Additionally, it is involved in the phenylacetic acid catabolic pathway, which regulates antibiotic and oxidative stress responses in bacteria . These interactions highlight the compound’s significance in both human and microbial biochemistry.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating gene expression and cellular metabolism. For instance, in the bacterium Acinetobacter baumannii, the compound regulates the expression of genes involved in antibiotic resistance and oxidative stress responses . This regulation is crucial for the bacterium’s survival under harsh conditions, demonstrating the compound’s impact on cellular signaling pathways and metabolic processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions and enzyme modulations. It acts as a weak acid, donating a proton to bases in solution . This property enables it to participate in numerous biochemical reactions, including the formation of phenylacetone through ketonic decarboxylation . Additionally, the compound’s interaction with enzymes such as phenylacetate esterases and its role in the phenylacetic acid catabolic pathway further elucidate its molecular mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that phenylacetic acid, a related compound, is stable under standard laboratory conditions but may degrade over extended periods . This degradation can impact the compound’s efficacy in biochemical assays and long-term studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways and enhancing stress responses. At higher doses, it may cause toxic or adverse effects. For example, phenylacetic acid has been shown to cause irritation and toxicity at high concentrations . These findings underscore the importance of dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the phenylacetic acid catabolic pathway. This pathway includes the degradation of phenylalanine to phenylacetic acid, which is then further metabolized by a series of enzymes . The compound’s involvement in these pathways highlights its role in regulating metabolic flux and maintaining cellular homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. In plants, for instance, phenylacetic acid is widely distributed and plays a role in regulating auxin-responsive genes . This distribution is crucial for the compound’s biological activity and its ability to influence cellular processes.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, proteins involved in the phenylacetic acid catabolic pathway are localized to specific subcellular regions to facilitate efficient metabolism . Understanding the subcellular localization of the compound can provide insights into its biochemical roles and mechanisms of action.

Eigenschaften

IUPAC Name |

(2S)-2-(3-oxo-1,2-benzothiazol-2-yl)-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO3S/c17-14-11-8-4-5-9-12(11)20-16(14)13(15(18)19)10-6-2-1-3-7-10/h1-9,13H,(H,18,19)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLULBIWQZOAADG-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)N2C(=O)C3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](C(=O)O)N2C(=O)C3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.